5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]

Physicochemical profiling Chromatography optimization Formulation pre-screening

5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4′-oxane] (CAS 2059938-77-9) is a di‑halogenated spirocyclic building block comprising a 1,2‑dihydroindole core spiro‑fused to an oxane (tetrahydropyran) ring, bearing bromine at the 5‑position and chlorine at the 6‑position of the indole moiety. Its molecular formula is C₁₂H₁₃BrClNO (MW 302.59 g·mol⁻¹) and it is commercially supplied at ≥95% purity by multiple vendors.

Molecular Formula C12H13BrClNO
Molecular Weight 302.59 g/mol
CAS No. 2059938-77-9
Cat. No. B6601064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]
CAS2059938-77-9
Molecular FormulaC12H13BrClNO
Molecular Weight302.59 g/mol
Structural Identifiers
SMILESC1COCCC12CNC3=CC(=C(C=C23)Br)Cl
InChIInChI=1S/C12H13BrClNO/c13-9-5-8-11(6-10(9)14)15-7-12(8)1-3-16-4-2-12/h5-6,15H,1-4,7H2
InChIKeyDRAFASIQPWYXPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4′-oxane] (CAS 2059938-77-9): Chemical Identity, Predicted Properties, and Sourcing Baseline


5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4′-oxane] (CAS 2059938-77-9) is a di‑halogenated spirocyclic building block comprising a 1,2‑dihydroindole core spiro‑fused to an oxane (tetrahydropyran) ring, bearing bromine at the 5‑position and chlorine at the 6‑position of the indole moiety . Its molecular formula is C₁₂H₁₃BrClNO (MW 302.59 g·mol⁻¹) and it is commercially supplied at ≥95% purity by multiple vendors . Predicted physicochemical parameters include a boiling point of 406.8 ± 45.0 °C, density of 1.60 ± 0.1 g·cm⁻³, pKₐ of 3.32 ± 0.20, and a calculated LogP of 3.58 . The compound belongs to the broader spiro[indole‑3,4′‑oxane] family, a scaffold recognized in medicinal chemistry for its three‑dimensional character and capacity to present substituents in defined vectors [1].

Why Generic Substitution of 5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4′-oxane] Is Scientifically Unjustified


The spiro[indole‑3,4′‑oxane] scaffold is not a single interchangeable entity; even subtle changes in halogenation pattern, oxidation state, or substitution vector produce compounds with divergent physicochemical and biological profiles. Within this family, molecular weight spans from 189 Da (unsubstituted parent) to >300 Da (poly‑halogenated derivatives), calculated LogP varies by more than 2 log units, and pKₐ shifts by over 0.7 units depending on the electronic nature and position of substituents . In the specific context of indoleamine 2,3‑dioxygenase (IDO1) and tryptophan 2,3‑dioxygenase (TDO) inhibition—a domain where spiro‑oxindole scaffolds have demonstrated target engagement—halogen identity and position dramatically modulate potency: IC₅₀ values for structurally related spiro‑oxindoles range from 7.9 μM to low nanomolar depending solely on the halogenation and oxidation state of the indole ring [1]. Simply substituting a mono‑halogenated or unsubstituted analog for 5‑bromo‑6‑chloro‑1,2‑dihydrospiro[indole‑3,4′‑oxane] therefore carries a high risk of altered reactivity in cross‑coupling sequences, unexpected LogP‑driven partitioning, and unrecognized shifts in biological target engagement that cannot be predicted a priori without explicit comparative data.

Quantitative Differentiation Evidence for 5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4′-oxane] Versus In‑Class Analogs


Predicted Physicochemical Property Divergence: Boiling Point, Density, and pKₐ Compared with the 7‑Fluoro Analog

The target compound exhibits substantially higher predicted boiling point and density, and a lower pKₐ, compared with 7‑fluoro‑1,2‑dihydrospiro[indole‑3,4′‑oxane] (CAS 1388060‑65‑8), a representative mono‑halogenated analog . These differences directly impact purification method selection (distillation vs. chromatography), solvent partitioning behavior, and salt‑formation strategies during downstream processing.

Physicochemical profiling Chromatography optimization Formulation pre-screening

Lipophilicity Shift: Calculated LogP Difference Relative to the Unsubstituted Parent Scaffold

The di‑halogenation pattern (5‑Br, 6‑Cl) drives a calculated LogP of 3.58 for the target compound , versus an estimated LogP of approximately 1.5–2.0 for the unsubstituted 1,2‑dihydrospiro[indole‑3,4′‑oxane] (CAS 859164‑46‑8) based on fragment‑based calculation [1]. This ~1.6–2.1 log unit increase places the target compound in a substantially more lipophilic partition space, with implications for membrane permeability, metabolic stability, and aqueous solubility.

Drug-likeness Permeability Solubility

Biological Activity Divergence in the Spiro-Oxindole IDO1/TDO Inhibitor Class: Halogen Identity Governs Potency

Although direct experimental IC₅₀ data for 5‑bromo‑6‑chloro‑1,2‑dihydrospiro[indole‑3,4′‑oxane] against IDO1 or TDO are not publicly available, class‑level evidence from spiro‑oxindole IDO1 inhibitors demonstrates that halogen identity and position produce >10‑fold differences in potency. In a systematic study of spiro‑oxindole analogs, IC₅₀ values ranged from 7.9 μM to >100 μM depending solely on the halogenation pattern and oxidation state of the indole ring [1]. Separately, ChEMBL‑curated BindingDB entries for di‑halogenated indole‑based IDO1 inhibitors show IC₅₀ values spanning from 3 nM to 45,600 nM, governed by the specific halogen combination [2]. This class‑level SAR demonstrates that procurement of a specific halogenation pattern is not substitutable; a 5‑Br,6‑Cl di‑halogenated spiro[indole‑oxane] will not reproduce the activity of a 5‑Cl analog or a 6‑Br‑2‑one derivative.

Immuno-oncology IDO1 inhibition Structure-activity relationship

Synthetic Utility: Orthogonal Halogen Reactivity Enables Sequential Cross-Coupling Strategies Unavailable to Mono-Halogenated Analogs

The simultaneous presence of bromine (C5) and chlorine (C6) on the indole ring provides orthogonal reactivity in palladium‑catalyzed cross‑coupling reactions. Aryl bromides undergo oxidative addition approximately 10–100 × faster than aryl chlorides under standard Suzuki–Miyaura conditions, enabling chemoselective sequential functionalization [1]. This contrasts with mono‑halogenated analogs such as 5‑bromo‑1,2‑dihydrospiro[indole‑3,4′‑oxane] (CAS 304876‑31‑1) or 6‑chloro‑1,2‑dihydrospiro[indole‑3,4′‑oxane] hydrochloride (CAS 2197062‑03‑4), which each afford only a single cross‑coupling site before requiring additional halogenation steps [2].

Cross-coupling Sequential functionalization Medicinal chemistry

Purity Benchmarking: Comparable Initial Purity but Differentiated Supplier Documentation Relative to the 6‑Bromo‑2‑one Analog

The target compound is supplied at ≥95% purity by AKSci (8413EH) with backing quality assurance, long‑term storage guidance (cool, dry place), and a downloadable SDS . In contrast, the related analog 6‑bromo‑2′,3′,5′,6′‑tetrahydrospiro[indoline‑3,4′‑pyran]‑2‑one (CAS 1190861‑43‑8) is available from American Elements with a boiling point of 437.1 ± 45.0 °C but without an explicit minimum purity specification in the public product listing [1]. The availability of a defined purity specification and batch‑backed quality documentation for the target compound reduces procurement risk for laboratories requiring reproducible starting material quality.

Quality assurance Procurement specification Batch reproducibility

Procurement‑Relevant Application Scenarios for 5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4′-oxane]


Sequential Diversification in Parallel Medicinal Chemistry Libraries

The orthogonal reactivity of the C5–Br and C6–Cl bonds enables sequential Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings without intermediate halogenation steps. Research groups synthesizing spiro[indole‑oxane]‑based libraries for kinase or IDO1/TDO inhibitor programs can use the target compound as a single diversification hub, exploiting the ~10–100 × rate differential between Ar–Br and Ar–Cl oxidative addition to achieve chemoselective functionalization . This application scenario is directly supported by the dual‑halogen architecture evidence in Section 3, Evidence Item 4.

Lipophilicity‑Guided Lead Optimization in CNS and Immuno‑Oncology Programs

With a calculated LogP of 3.58, the target compound resides in a lipophilicity range associated with blood–brain barrier permeability and intracellular target engagement, yet remains below the LogP 5 threshold commonly associated with poor developability . Medicinal chemists optimizing spirocyclic leads for CNS‑penetrant IDO1/TDO inhibitors or neuroinflammatory targets can use this compound as a starting scaffold where the di‑halogenation pattern simultaneously provides synthetic handles and favorable partition properties. This scenario derives from the lipophilicity evidence in Section 3, Evidence Item 2, and the class‑level IDO1/TDO SAR in Evidence Item 3.

Physicochemical Method Development and Chromatography Optimization

The distinct predicted boiling point (406.8 °C), density (1.60 g·cm⁻³), and pKₐ (3.32) of the target compound relative to mono‑halogenated analogs make it suitable as a probe for developing reversed‑phase HPLC and SFC methods tailored to spirocyclic compound libraries. Its intermediate pKₐ enables ion‑pairing strategies or pH‑controlled separations that would not be equally effective for the 7‑fluoro analog (pKₐ 3.81) or the 6‑bromo‑2‑one derivative (pKₐ 12.70). This scenario is grounded in the physicochemical comparison evidence in Section 3, Evidence Item 1.

Quality‑Controlled Building Block Procurement for Fragment‑Based Drug Discovery

The availability of the target compound at a defined ≥95% purity with batch‑backed quality documentation (SDS, COA) makes it suitable for fragment‑based screening campaigns where purity and identity documentation are prerequisites for hit validation. Compared with the 6‑bromo‑2‑one analog that lacks a publicly stated purity minimum [1], the target compound offers lower procurement risk for laboratories operating under quality management systems. This scenario is supported by the purity benchmarking evidence in Section 3, Evidence Item 5.

Technical Documentation Hub

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